molecular formula C30H32N2O6 B2892348 Boc-D-2-Aminomethylphe(Fmoc) CAS No. 1212895-19-6

Boc-D-2-Aminomethylphe(Fmoc)

Cat. No.: B2892348
CAS No.: 1212895-19-6
M. Wt: 516.594
InChI Key: URDGEKHRYXDFMC-AREMUKBSSA-N
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Description

Boc-D-2-Aminomethylphe(Fmoc) is a compound used primarily in peptide synthesis. It is characterized by the presence of two protective groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are essential in solid-phase peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions.

Mechanism of Action

Target of Action

Boc-D-2-Aminomethylphe(Fmoc) is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups present in the peptide chain. The role of these targets is crucial in the formation of peptide bonds, which are the primary links between amino acids in a peptide or protein .

Mode of Action

The compound interacts with its targets (amine groups) through a process known as Fmoc protection . In this process, the Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, effectively protecting the amine group .

Biochemical Pathways

The primary biochemical pathway affected by Boc-D-2-Aminomethylphe(Fmoc) is peptide synthesis, specifically Solid Phase Peptide Synthesis (SPPS) . The compound’s action influences the formation and breaking of peptide bonds, which are essential steps in the synthesis of peptides and proteins .

Pharmacokinetics

The pharmacokinetics of Boc-D-2-Aminomethylphe(Fmoc) are largely dependent on the specific conditions of the peptide synthesis process. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can vary based on factors such as the solvent used, the temperature, and the pH of the environment . .

Result of Action

The result of Boc-D-2-Aminomethylphe(Fmoc)'s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, the compound ensures that peptide bonds form at the correct locations, leading to the accurate assembly of the peptide chain .

Action Environment

The action of Boc-D-2-Aminomethylphe(Fmoc) is influenced by several environmental factors. The compound is sensitive to moisture and heat, which can affect its stability . Additionally, the pH of the environment can impact the compound’s efficacy, as the Fmoc group is base-labile and is removed using a base . Therefore, maintaining appropriate environmental conditions is crucial for the effective use of Boc-D-2-Aminomethylphe(Fmoc) in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-2-Aminomethylphe(Fmoc) typically involves the protection of the amino group of D-2-aminomethylphenylalanine with the Boc group, followed by the protection of the secondary amino group with the Fmoc group. The reaction conditions often include the use of bases such as diisopropylethylamine (DIEA) and solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of Boc-D-2-Aminomethylphe(Fmoc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-D-2-Aminomethylphe(Fmoc) undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Fmoc groups under acidic and basic conditions, respectively.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.

    Substitution Reactions: Introduction of various functional groups at the amino or carboxyl termini.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal.

    Coupling: HBTU or DIC in the presence of bases like DIEA.

    Substitution: Various nucleophiles under mild conditions.

Major Products

The major products formed from these reactions include peptides with specific sequences and functionalities, which can be further modified for various applications.

Scientific Research Applications

Boc-D-2-Aminomethylphe(Fmoc) is widely used in scientific research, particularly in the fields of:

    Chemistry: Synthesis of complex peptides and proteins.

    Biology: Study of protein-protein interactions and enzyme mechanisms.

    Medicine: Development of peptide-based drugs and therapeutic agents.

    Industry: Production of peptide-based materials and biocompatible hydrogels.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-2-Aminomethylphe(Boc): Similar to Boc-D-2-Aminomethylphe(Fmoc) but with the protective groups reversed.

    Boc-D-2-Aminomethylphe: Lacks the Fmoc group, making it less versatile for certain synthetic applications.

    Fmoc-D-2-Aminomethylphe: Lacks the Boc group, limiting its use in solid-phase peptide synthesis.

Uniqueness

Boc-D-2-Aminomethylphe(Fmoc) is unique due to its dual protection strategy, which allows for greater flexibility and control in peptide synthesis. The orthogonal protection provided by the Boc and Fmoc groups enables the sequential addition of amino acids without unwanted side reactions, making it a valuable tool in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

(2R)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDGEKHRYXDFMC-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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